molecular formula C41H64O14 B194528 Gitoxin CAS No. 4562-36-1

Gitoxin

Cat. No. B194528
CAS RN: 4562-36-1
M. Wt: 780.9 g/mol
InChI Key: LKRDZKPBAOKJBT-UHFFFAOYSA-N
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Description

Gitoxin is a Na+/K±ATPase inhibitor . It usually appears as a result of metabolic degradation of Digitoxin . The hydroxyl (ZOH) group close to the C-17β position changes the pharmacokinetics and pharmacodynamics of these substances considerably .


Synthesis Analysis

Gitoxin is a result of metabolic degradation of Digitoxin . It is also a starting material for the synthesis of gitoxin derivatives with activity as cardiac glycosides . A study reported the use of simple coacervates of the hydrophobic protein zein to encapsulate Gitoxin .


Molecular Structure Analysis

The molecular formula of Gitoxin is C41H64O14 . The molecular weight is 780.94 .


Chemical Reactions Analysis

The reaction of gitoxin with sulfuric acid to produce a brilliant red color is well known . This qualitative reaction could be developed into a quantitative method for the analysis of a mixture of the two glycosides .


Physical And Chemical Properties Analysis

Gitoxin is a solid substance . It has a molecular weight of 780.94 .

Scientific Research Applications

Encapsulation and Drug Delivery

Gitoxin, a cardiotonic glycoside, has been encapsulated using simple coacervates of zein, a hydrophobic protein. This method creates microspheres suitable for sustained drug release and potentially useful in drug targeting systems. The microspheres showed little change in size before and after drug release, making them effective for controlled drug delivery. This encapsulation technique also showed promise in reducing platelet adhesion, indicating potential applications in cardiovascular treatments (Muthuselvi & Dhathathreyan, 2006).

Pharmacological Reevaluation

Gitoxin's pharmacological properties have been reevaluated in human studies. When administered orally as a solution, gitoxin is almost completely absorbed. It influences the left ventricular ejection time index similarly to digoxin or digitoxin, with a biological half-life of about one day. Its urinary elimination is less than 21% of the dose, suggesting that gitoxin's elimination is less dependent on renal function compared to other cardiotonic compounds (Lesne, 1978).

Prodrug Development

Penta-acetyl-gitoxin has been developed as a prodrug of gitoxin. This compound exhibits characteristics desirable for medical applications, including side-effect latentiation, improved bioavailability due to enhanced solubility, and rapid de-acetylation in the body post-absorption (Megges, Portius, & Repke, 1977).

Comparative Hemodynamic Effect

Gitoxin's bioavailability can be increased significantly, and its hemodynamic effects have been compared with digoxin in patients with heart failure. Intravenous administration of gitoxin led to significant improvement in low cardiac output, demonstrating its potential as an effective treatment for heart failure (Col, Wijns, Brasseur, & Lesne, 1981).

Metabolic Studies

Gitoxin's metabolism and biliary excretion have been examined in rabbit isolated liver. The study found extensive metabolism of gitoxin to highly polar metabolites, which were rapidly excreted into the bile. This research provides insights into gitoxin's metabolic pathways and its potential for hepatic clearance (Pellegrin & Lesne, 1984).

Chemical Modifications for Therapeutic Use

Studies have focused on modifying gitoxin to create cardiotonic compounds with reduced vascular effects. These modifications have led to the development of compounds that maintain positive inotropic effects while minimizing effects on vascular muscle, indicating potential for more targeted cardiac treatments (Nagatsu et al., 1997).

Safety And Hazards

Gitoxin is toxic if swallowed or inhaled . It causes damage to organs through prolonged or repeated exposure .

Future Directions

Gitoxin may be studied for its potential cardiac applications similar to those of digoxin . The narrow therapeutic range of cardiac glycosides continually challenges chemists to synthesize new derivatives with improved therapeutic properties .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25+,26-,27+,28+,29+,30+,32+,33+,34+,35+,36-,37-,38-,39+,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDZKPBAOKJBT-CNPIRKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(C[C@@H]([C@@H]7C8=CC(=O)OC8)O)O)C)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017007
Record name Gitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gitoxin

CAS RN

4562-36-1
Record name Gitoxin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gitoxin
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Record name Gitoxin
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Record name Gitoxin
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Record name GITOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,340
Citations
K Go, G Kartha - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
… gitoxin molecule shows an extended structure. The numbering of the atoms and labeling of the rings are shown in Fig. 1 and a stereoscopic view of the gitoxin … between gitoxin and …
Number of citations: 24 scripts.iucr.org
KO Haustein - European Journal of Pharmacology, 1973 - Elsevier
The effects of ouabain, gitoxin, and 16-epi-gitoxin on contractility and rhythmicity of spontaneously beating atria were compared. A divergence of contractility-enhancing and arrhythmia-…
Number of citations: 12 www.sciencedirect.com
D Krstić, K Krinulović, V Spasojević-Tišma… - Journal of enzyme …, 2004 - Taylor & Francis
… exposure to digoxin and gitoxin was investigated to elucidate … Kinetic analysis showed that digoxin and gitoxin inhibited Na … Both the isoforms were always more sensitive to gitoxin. The …
Number of citations: 32 www.tandfonline.com
N Rietbrock, M Schlepper, E Busanny-Caspari - 1984 - Springer
… 16-Formylgitoxin ist in Gegenwart der Ballaststoffe hoch stabil, jedoch sehr labil in H2 0, Alkohol und sauren und alkalischen Lösungen (Tabelle 2). Beim Meerschweinchen entspricht …
Number of citations: 0 link.springer.com
KO Haustein, F Markwardt, KRH Repke - European Journal of …, 1970 - Elsevier
… -epi-gitoxin, a synthetic derivative of the digitalis glycoside gitoxin, … Compared to gitoxin and ouabain, 16-epi-gitoxin … activity pattern of 16-epi-gitoxin are discussed. The results favour the …
Number of citations: 25 www.sciencedirect.com
J MORITA, R HIROTA, S KIMOTO… - Chemical and …, 1969 - jstage.jst.go.jp
… reported that deacetylation products such as gitoxin (IIj), the … ) Furthermore, transformation of I to gitoxin (IIj) by incubation … partial acetates prepared by acetylation of gitoxin (IIj) as well …
Number of citations: 1 www.jstage.jst.go.jp
KO Haustein - Journal of pharmacokinetics and biopharmaceutics, 1986 - Springer
… gitoxin was isolated from urine and plasma after pengitoxin administration and 16-acetylgitoxin … Instead of gitoxin, 16-acetyl-gitoxin should be regarded as the third glycoside in the order …
Number of citations: 6 link.springer.com
L Muthuselvi, A Dhathathreyan - Colloids and Surfaces B: Biointerfaces, 2006 - Elsevier
This work reports the use of simple coacervates of the hydrophobic protein zein to encapsulate Gitoxin, a cardiotonic glycoside. The microspheres obtained using ethanol, methanol, iso-…
Number of citations: 79 www.sciencedirect.com
KO Haustein - European Journal of Clinical Pharmacology, 1977 - Springer
… In conclusion, both acetates of 16a-gitoxin represent cardioactive glycosides with more advantageous pharmacokinetic properties than 16a-gitoxin. Some properties of both acetyl …
Number of citations: 1 link.springer.com
A Nagatsu, Y Nakamura, K Takemoto… - Chemical and …, 1997 - jstage.jst.go.jp
… Thus, we attempted to prepare gitoxin nitrates and bufotoxin homologues of gitoxin (1). Although gitoxin 16-mononitrate and 3',3”,3’”,4”’,16-pentanitrate2“) have been reported, we were …
Number of citations: 9 www.jstage.jst.go.jp

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